6alpha-Hydroxyandrostenedione

概要

説明

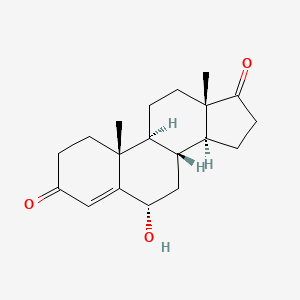

6alpha-Hydroxyandrostenedione is a steroidal compound with the molecular formula C19H26O3. It is a derivative of androstenedione, a naturally occurring steroid hormone that serves as a precursor to both testosterone and estrogen. This compound is characterized by the presence of a hydroxyl group at the 6alpha position, which distinguishes it from other androstenedione derivatives .

準備方法

Synthetic Routes and Reaction Conditions: 6alpha-Hydroxyandrostenedione can be synthesized through the hydroxylation of androstenedione. One common method involves the use of microbial transformation, where specific strains of microorganisms such as Mycobacterium sp. are employed to introduce the hydroxyl group at the 6alpha position . The reaction conditions typically include an aerobic environment and the presence of phytosterols as substrates .

Industrial Production Methods: Industrial production of this compound often relies on biocatalytic processes. These processes utilize microbial strains that have been optimized for high yield and selectivity. The production involves the fermentation of phytosterols, followed by extraction and purification of the desired product .

化学反応の分析

Biotransformation via Microbial Activity

Microbial contamination in urine samples can catalyze the oxidation and isomerization of dehydroepiandrosterone (DHEA), leading to the formation of 6α-OH-AD . This process involves:

-

Oxidation : Microbial enzymes (e.g., oxidoreductases) oxidize DHEA to androst-4-ene-3,17-dione (AD), which undergoes further hydroxylation at the C6 position.

-

Isomerization : The stereochemical configuration at C6 (α vs. β) is influenced by microbial activity, with 6α-OH-AD forming as a major metabolite .

Key Data:

| Substrate | Reaction Type | Product | Catalytic Agent | Reference |

|---|---|---|---|---|

| DHEA | Oxidation/Isomerization | 6α-OH-AD | Microbial enzymes |

Endogenous Metabolic Pathways

In humans, 6α-OH-AD is metabolized through:

-

Sulfation : Conjugation with sulfate groups via sulfotransferase SULT2A1, enhancing water solubility for renal excretion .

-

Hydroxylation : Further oxidation at C6 by cytochrome P450 enzymes, though this pathway is less characterized in the provided literature .

Stereochemical Integrity:

-

Endogenous 6α-OH-AD retains its α-configuration, while microbial activity or light exposure may produce the 6β-isomer (6β-OH-AD) .

-

Confirmation of stereochemistry requires derivatization agents like MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to preserve C6 configuration during analysis .

Synthetic Precursor Reactions

6α-OH-AD can originate from halogenated synthetic steroids via dehalogenation :

-

Example : 6α-Bromoandrostenedione undergoes enzymatic hydrolysis, replacing the bromine atom with a hydroxyl group to form 6α-OH-AD .

Thresholds for Detection:

-

Urinary concentrations >5 ng/mL of 6α-OH-AD are considered indicative of exogenous steroid intake, necessitating isotope-ratio mass spectrometry (IRMS) for confirmation .

Isomerization Dynamics

6α-OH-AD is susceptible to light-induced isomerization , forming 6β-OH-AD under UV exposure or auto-oxidative conditions . This reaction complicates analytical interpretations in doping control.

Stability Considerations:

| Condition | Isomer Formed | Analytical Impact | Reference |

|---|---|---|---|

| Light exposure | 6β-OH-AD | False-positive results |

科学的研究の応用

Chemical and Biological Applications

1. Synthesis of Steroidal Compounds

6α-OHAD serves as a crucial intermediate in the synthesis of other steroidal compounds. Its unique hydroxyl group at the 6α position distinguishes it from other derivatives, allowing for specific chemical reactions that are essential for creating various bioactive steroids.

2. Steroid Metabolism Studies

Research indicates that 6α-OHAD plays a role in steroid metabolism. It acts as a substrate for enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which convert it into active steroid hormones. This interaction is vital for understanding hormonal regulation and the biological pathways involved in steroidogenesis .

3. Therapeutic Research

Ongoing studies are investigating the therapeutic potential of 6α-OHAD, particularly its application as a precursor in the synthesis of steroidal drugs. Its ability to influence hormone levels makes it a candidate for treating conditions related to hormone imbalances.

Doping Control and Sports Applications

1. Biomarker for Doping Detection

6α-OHAD has emerged as an important biomarker in doping control programs. Research has established concentration thresholds that help identify suspicious levels of this metabolite in athletes' urine samples. A urinary concentration threshold of 5 ng/mL has been proposed; values above this threshold warrant further investigation using isotope ratio mass spectrometry (IRMS) to confirm potential doping violations .

2. Enhancing Steroid Profiles

The inclusion of 6α-OHAD in steroid profiling enhances the specificity and efficiency of detecting anabolic steroid use among athletes. It contributes valuable information to the overall steroid profile, which is crucial for accurate assessments in anti-doping efforts .

Case Study 1: Doping Control Thresholds

A study involving routine doping control samples from athletes established baseline concentrations for 6α-OHAD. The findings indicated that elevated levels above the established threshold could indicate illicit use of anabolic steroids, thus enhancing the reliability of doping tests .

Case Study 2: Steroid Profiling Techniques

A pilot study focused on developing new biomarkers for testosterone detection in sports utilized extensive steroid profiling techniques, including the measurement of 6α-OHAD levels. The results showed that this metabolite improved detection time and discriminative power compared to traditional markers like the testosterone/epitestosterone ratio .

作用機序

The mechanism of action of 6alpha-Hydroxyandrostenedione involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in steroid metabolism, such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase. These enzymes convert the compound into active steroid hormones, which then exert their effects by binding to androgen and estrogen receptors .

類似化合物との比較

Androstenedione: A precursor to testosterone and estrogen, lacking the hydroxyl group at the 6alpha position.

6beta-Hydroxyandrostenedione: Similar to 6alpha-Hydroxyandrostenedione but with the hydroxyl group at the 6beta position.

Testosterone: A potent androgen hormone derived from androstenedione.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxyl group can influence the compound’s reactivity and its interaction with enzymes and receptors, making it a valuable intermediate in steroid chemistry .

生物活性

6alpha-Hydroxyandrostenedione (6α-OH-AD) is a metabolite of androstenedione, a steroid hormone produced in the adrenal glands and gonads. Understanding its biological activity is crucial for assessing its implications in both physiological and pathological conditions, particularly in the context of steroid metabolism and potential doping in sports.

Chemical Structure and Metabolism

6α-OH-AD is an oxidized derivative of androstenedione, characterized by a hydroxyl group at the C6 position. The metabolic pathway leading to its formation involves the enzymatic conversion of androstenedione through hydroxylation processes mediated by various hydroxysteroid dehydrogenases (HSDs) .

The biosynthesis of 6α-OH-AD predominantly occurs in the adrenal glands, where it can be formed from androstenedione via the action of cytochrome P450 enzymes. Additionally, microbial activity can influence its levels in biological samples, complicating the interpretation of results in doping tests .

Androgenic Activity

Research indicates that 6α-OH-AD exhibits androgenic properties, albeit weaker than its parent compound, testosterone. Its interaction with androgen receptors (AR) suggests it may play a role in modulating androgenic effects within target tissues . However, the specific biological significance of 6α-OH-AD remains underexplored compared to other metabolites.

Doping Detection

6α-OH-AD has gained attention as a potential biomarker for exogenous androstenedione use in athletes. Studies have shown that its urinary excretion significantly increases following androstenedione administration, making it a sensitive indicator for doping violations . Notably, 6α-OH-AD is not typically found in the urine of non-users, reinforcing its utility as a doping marker.

Case Study: Doping Violations

A study involving male athletes demonstrated that administration of androstenedione resulted in detectable levels of 6α-OH-AD in urine samples. The findings indicated that 22 out of 24 subjects showed increased testosterone to epitestosterone ratios post-administration, with significant elevations in 6α-OH-AD levels observed . This underscores the compound's relevance in anti-doping efforts.

Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Formula | C19H26O3 |

| Molecular Weight | 302.41 g/mol |

| Androgenic Activity | Moderate; weaker than testosterone |

| Metabolites Detected | Primarily found post-androstenedione administration |

| Detection Method | Urinary analysis using mass spectrometry |

特性

IUPAC Name |

(6S,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAMBAWFDOYFOD-BMSLSITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550721 | |

| Record name | (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24704-84-5 | |

| Record name | 6alpha-Hydroxyandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024704845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TQ5N1N404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。